1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one
Description
Properties
IUPAC Name |
3-(4-methylsulfanylphenyl)-1-[4-(triazol-1-yl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS/c1-23-16-5-2-14(3-6-16)4-7-17(22)20-11-8-15(9-12-20)21-13-10-18-19-21/h2-3,5-6,10,13,15H,4,7-9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDOLLNFLMBDWKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)N2CCC(CC2)N3C=CN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Piperidine Ring Formation: The piperidine ring can be synthesized via a reductive amination reaction.
Coupling Reactions: The triazole and piperidine rings are then coupled with the phenyl group through a series of nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Biology: The compound’s interactions with biological macromolecules are of interest for understanding its mechanism of action.
Material Science: Its unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity, while the phenyl group with the methylthio substituent can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Analogues with Modified Heterocyclic Rings
- Compound NC-MYF-03-69 (): Core Structure: Pyrrolidine (5-membered ring) substituted with triazole and trifluoromethyl benzyloxy groups. The trifluoromethyl group increases electronegativity and metabolic stability. Biological Relevance: Disrupts YAP-TEAD protein-protein interactions in cancer signaling pathways .
- Morpholino Derivatives (): Examples: 1-Morpholino-3-(4-phenyl-1H-1,2,3-triazol-1-yl)propan-1-one (2aca). Core Structure: Morpholine (6-membered ring with oxygen) instead of piperidine. Key Difference: The oxygen atom in morpholine increases polarity, enhancing aqueous solubility but reducing lipophilicity. Synthesis: High yields (89–99%) via solid/solution-phase methods, suggesting scalable routes .
- Piperazine-Based Analogues (): Example: 1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-3-(thiophen-2-ylthio)propan-1-one (21). Core Structure: Piperazine (6-membered ring with two nitrogens).
2.2 Analogues with Aromatic Substituent Variations
4-Methoxyphenyl Derivatives ():
- Example : 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one.
- Key Difference : Methoxy (OCH₃) groups are less lipophilic than methylthio (SCH₃), reducing membrane permeability but improving solubility.
- Synthesis : Crystallographic data confirmed via SHELXL refinement (standard in small-molecule studies) .
- Imidazo[1,2-a]pyridine Derivatives (): Example: Compound 44 with a chlorophenyl-imidazo[1,2-a]pyridine substituent.
2.3 Physicochemical and Pharmacokinetic Comparisons
2.4 Key Structural-Activity Relationship (SAR) Insights
Heterocyclic Ring Size :
- Piperidine (6-membered): Balances flexibility and basicity; optimal for CNS penetration due to moderate lipophilicity.
- Pyrrolidine (5-membered): Increased strain may limit conformational adaptability but improve binding specificity.
Aromatic Substituents :
- Methylthio (SCH₃) : Enhances lipophilicity and oxidative stability compared to methoxy (OCH₃).
- Trifluoromethyl (CF₃) : Improves metabolic stability and electronegativity for target engagement.
Triazole Position :
- 1H-1,2,3-Triazole (target compound): Favors hydrogen bonding with backbone amides in proteins.
- 1H-1,2,4-Triazole (): Altered dipole moments may affect binding orientation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
